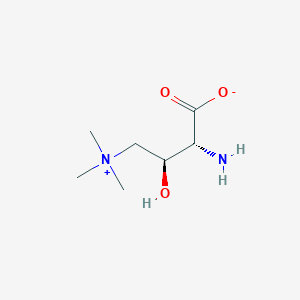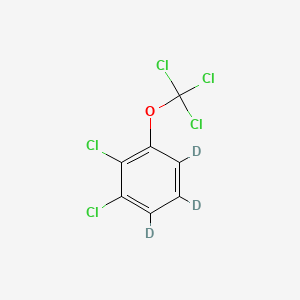
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate is a synthetic organic compound known for its vibrant color and fluorescence properties. It is commonly used as a dye and stain in various scientific and industrial applications. The compound is also known by other names such as Eosin B and is part of the xanthene dye family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate typically involves the bromination of fluorescein in the presence of sodium hydroxide. The reaction proceeds as follows:
Bromination: Fluorescein is dissolved in sodium hydroxide solution and brominated using bromine. This step introduces bromine atoms into the fluorescein molecule.
Salting Out: The brominated product is then treated with sodium to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled bromination and subsequent neutralization to obtain the disodium salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the bromine atoms, affecting the compound’s color and fluorescence.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed as a stain for cell and tissue samples, aiding in the visualization of cellular structures.
Medicine: Utilized in histological staining to differentiate between different types of tissues and cells.
Industry: Applied in the manufacturing of colored products, including inks, paints, and textiles
Wirkmechanismus
The compound exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the light and re-emits it at a different wavelength, producing a fluorescent signal. This property is utilized in various imaging and analytical techniques to detect and visualize biological and chemical samples .
Vergleich Mit ähnlichen Verbindungen
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate is unique due to its specific bromination pattern, which imparts distinct fluorescence properties. Similar compounds include:
Eosin Y: Another xanthene dye with different bromination, leading to variations in color and fluorescence.
Fluorescein: The parent compound, which lacks bromine atoms and has different fluorescence characteristics.
Rhodamine B: A related xanthene dye with different substituents, used in similar applications but with distinct properties .
Eigenschaften
CAS-Nummer |
25082-05-7 |
|---|---|
Molekularformel |
C20H8Br2Na2O5 |
Molekulargewicht |
534.1 g/mol |
IUPAC-Name |
disodium;2-(4,5-dibromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H10Br2O5.2Na/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
NGDDVWAGJLWTFH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)[O-])Br)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)

![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)



![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)



![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)


